molecular formula C19H25NO2 B5198470 N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYBENZAMIDE

N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYBENZAMIDE

Cat. No.: B5198470
M. Wt: 299.4 g/mol
InChI Key: CCMPPBOTMXZGKK-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYBENZAMIDE is a synthetic organic compound characterized by the presence of an adamantane moiety linked to a benzamide structure The adamantane group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYBENZAMIDE typically involves the reaction of adamantane derivatives with benzamide precursors. One common method is the Chan–Lam coupling reaction, which utilizes copper (II) acetate as a catalyst and p-tolylboronic acid as a reagent . The reaction is carried out in a 0.1 M solution of amine in MeCN at room temperature for 24 hours, yielding the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize production costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the benzamide structure, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety may yield adamantanone derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s binding affinity and selectivity, while the benzamide structure can modulate its biological activity. Molecular docking studies and biochemical assays have provided insights into the pathways involved, suggesting potential targets such as ion channels and protein kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYBENZAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-22-17-4-2-16(3-5-17)18(21)20-12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMPPBOTMXZGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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